molecular formula C8H15N3 B2422574 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine CAS No. 1780749-12-3

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine

Cat. No.: B2422574
CAS No.: 1780749-12-3
M. Wt: 153.229
InChI Key: RCTGHPDQOMNZRH-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-5-methylpyrazole with ethanamine under controlled conditions . The reaction is usually carried out in an ethanol solvent, with the temperature maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of catalysts such as palladium or ruthenium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups at specific positions on the pyrazole ring influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-6(2)5-8(10-11)7(3)9/h5,7H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGHPDQOMNZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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